molecular formula C19H14F3N3O3 B11144641 5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11144641
M. Wt: 389.3 g/mol
InChI Key: IUIFIMNBIKOOIF-UHFFFAOYSA-N
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Preparation Methods

One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

IUPAC Name

1,5-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H14F3N3O3/c20-19(21,22)11-4-3-5-12(10-11)23-17(28)18-9-8-15(26)25(18)14-7-2-1-6-13(14)16(27)24-18/h1-7,10H,8-9H2,(H,23,28)(H,24,27)

InChI Key

IUIFIMNBIKOOIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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